N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride

Description

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride (CAS: 131671-81-3) is a quaternary ammonium compound (QAC) with a 14-carbon alkyl chain (tetradecyl), two methyl groups, a hydroxyethyl substituent, and a chloride counterion. Its molecular formula is C₂₀H₄₄ClNO₂, with an average molecular mass of 366.027 g/mol . This compound is classified as a cationic surfactant, widely used in industrial and biomedical applications due to its antimicrobial properties, emulsification capabilities, and phase-transfer catalytic activity. The hydroxyethyl group enhances water solubility, while the long alkyl chain ensures hydrophobic interactions, making it effective in disrupting microbial membranes .

Properties

CAS No. |

28228-59-3 |

|---|---|

Molecular Formula |

C18H40ClNO |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-tetradecylazanium;chloride |

InChI |

InChI=1S/C18H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FFPZFFIERKWYEV-UHFFFAOYSA-M |

Canonical SMILES |

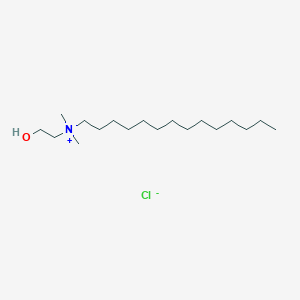

CCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon in 2-chloroethanol (), displacing chloride and forming the quaternary ammonium bond. The general equation is:

Key Parameters :

In a representative protocol, 1 mole of N,N-dimethyltetradecanamine is reacted with 1 mole of 2-chloroethanol in water at 95°C for 8 hours, achieving >90% conversion. Excess 2-chloroethanol (up to 1.2 equivalents) may drive the reaction to completion.

Purification and Yield Optimization

Post-reaction, the mixture is concentrated via azeotropic distillation to remove water and unreacted reagents. For instance, benzene or toluene facilitates the removal of water at 97.8°C, yielding a crude product with ~40–50% purity. Subsequent vacuum distillation (65–130°C, −0.095 MPa) elevates purity to >98%.

Table 1: Typical Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 95°C | |

| Reaction Time | 8 hours | |

| 2-Chloroethanol Equiv. | 1.2 | |

| Final Purity (GC) | 98.5% |

Method 2: In Situ Generation of 2-Chloroethanol

Synthesis of 2-Chloroethanol from Ethylene Glycol

2-Chloroethanol, a critical alkylating agent, is synthesized via hydrochlorination of ethylene glycol () using concentrated HCl:

Catalysts : Carboxylic acids (e.g., adipic acid) enhance reaction efficiency by protonating hydroxyl groups.

Table 2: 2-Chloroethanol Production Data

| Component | Mass Ratio | Catalyst | Yield (GC) |

|---|---|---|---|

| Ethylene Glycol | 8.5 | Adipic Acid | 99% |

| 36% HCl | 5.1 | ||

| Water | 1.3 |

Integrated Quaternization Process

The in situ approach combines 2-chloroethanol synthesis with quaternization in a single reactor. For example, ethylene glycol, HCl, and adipic acid are heated to 110°C, followed by gradual addition of N,N-dimethyltetradecanamine. This method reduces intermediate isolation steps, improving overall yield (95–97%).

Industrial-Scale Production Considerations

Azeotropic Distillation

Removing water during quaternization is critical to suppress side reactions (e.g., hydrolysis of 2-chloroethanol to ethylene glycol). Benzene or cyclohexane facilitates azeotropic distillation at 97.8°C, achieving a water content <0.5%.

Catalytic Efficiency

Carboxylic acid catalysts (e.g., adipic acid) lower activation energy by stabilizing transition states. In a 500g-scale reaction, 59g of adipic acid increased 2-chloroethanol yield from 85% to 99%.

Analytical Characterization

Structural Confirmation

Purity Assessment

Gas chromatography (GC) with flame ionization detection confirms purity >98.5% under optimized conditions.

Challenges and Mitigation Strategies

Side Reactions

-

1,2-Dichloroethane Formation : Occurs via excess HCl reacting with 2-chloroethanol. Mitigated by maintaining stoichiometric HCl and rapid azeotropic removal of water.

-

Amine Hydrolysis : Elevated pH or prolonged heating degrades the quaternary ammonium structure. Controlled pH (4–6) and shorter reaction times minimize this .

Chemical Reactions Analysis

Quaternization Reactions

The compound is synthesized via quaternization, where a tertiary amine reacts with an alkylating agent. For example:

Reaction :

Conditions :

-

Temperature: 60–80°C

-

Solvent: Polar aprotic solvents (e.g., ethanol)

-

Catalyst: None required

Key Features :

Hydrolysis and Stability

The compound undergoes hydrolysis under extreme pH or elevated temperatures:

| Condition | Reaction Pathway | Products |

|---|---|---|

| Strong Base (pH > 12) | Hofmann elimination | 1-Tetradecene + Dimethyl(2-hydroxyethyl)amine + Cl⁻ |

| Strong Acid (pH < 2) | Protonation of quaternary nitrogen | No decomposition (stable in mild acids) |

Research Findings :

-

Hofmann elimination dominates in alkaline conditions, producing alkenes and tertiary amines .

-

Stability in acidic environments makes it suitable for surfactant formulations .

Esterification of the Hydroxyethyl Group

The hydroxyl group participates in esterification:

Reaction :

Applications :

Interactions with Biological Membranes

The compound disrupts microbial membranes via ionic and hydrophobic interactions:

| Target | Mechanism | Outcome |

|---|---|---|

| Bacterial Membranes | Cationic head binds to anionic phospholipids | Membrane lysis and cell death |

| Fungal Membranes | Penetration of hydrophobic domains | Leakage of cytoplasmic contents |

Studies Highlight :

Redox Reactions

The compound participates in redox reactions under oxidative conditions:

Example :

Products :

Conditions :

-

Catalysts: Fe²⁺/Fe³⁺

-

Temperature: 25–40°C

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action:

The primary application of N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride lies in its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis. This action is facilitated by the compound's ability to interact with the lipid bilayer of microbial cells, ultimately compromising their structural integrity.

Effectiveness:

Research has demonstrated its effectiveness against a variety of bacteria and fungi. Studies show that it can significantly reduce microbial load in various settings, making it suitable for use in disinfectants and preservatives.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Candida albicans | Effective |

Pharmaceutical Formulations

Drug Delivery Systems:

Due to its ability to enhance membrane permeability, this compound is being explored for its potential in drug delivery systems. It can facilitate the uptake of therapeutic agents by modulating the permeability of cellular membranes.

Compatibility:

The compound's compatibility with various solvents allows it to be incorporated into formulations for ionic liquids used in catalysis and extraction processes. This versatility enhances its utility in developing innovative pharmaceutical products.

Emulsifying Agent

Surfactant Properties:

The surfactant nature of this compound makes it an effective emulsifying agent. It stabilizes emulsions by reducing surface tension between immiscible liquids, which is crucial in cosmetic and food industries.

Research and Development

Biochemical Studies:

Ongoing research focuses on understanding the interactions of this compound with biological membranes and other chemical agents. Its amphiphilic nature allows it to disrupt lipid membranes effectively, which is essential for both antimicrobial action and potential applications in biotechnology.

Case Studies:

Several studies have highlighted the compound's role in enhancing the efficacy of other antimicrobial agents when used in combination, showcasing its potential for synergistic effects in disinfectant formulations .

Safety and Environmental Impact

While this compound exhibits significant biological activity, safety assessments indicate that it can be hazardous to aquatic life and may cause skin irritation upon contact . Thus, careful handling and regulatory compliance are essential when utilizing this compound in commercial applications.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt cell membranes of microorganisms, leading to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing structural disintegration .

Comparison with Similar Compounds

Variations in Alkyl Chain Length

- This shortens micelle formation time and lowers critical micelle concentration (CMC), making it less effective in applications requiring strong hydrophobic interactions, such as heavy-duty detergents . Two hydroxyethyl groups: Increases hydrophilicity, improving solubility in polar solvents but reducing lipid membrane disruption efficiency .

1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (CAS: 24625-03-4):

Variations in Hydrophilic Substituents

- However, the additional hydroxyl group may reduce thermal stability and increase sensitivity to oxidation .

N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride (CAS: 68956-79-6):

- Aromatic benzyl substituent : The ethylbenzyl group introduces π-π interactions, enhancing binding to aromatic moieties in organic pollutants or biomolecules. This makes it suitable for niche applications like pesticide formulations (e.g., alachlor analogs in ) but reduces biodegradability compared to hydroxyethyl-substituted QACs .

Functional Group Modifications

- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-tetradecyl)amino]-, chloride (CAS: 51085-03-1): Amide linkage: The tetradecanoylamino group replaces a direct alkyl chain, improving biodegradability and reducing environmental persistence. However, the amide bond may hydrolyze under acidic or alkaline conditions, limiting stability in harsh formulations .

Tetradecyldimethylbenzylammonium chloride (CAS: 139-07-1):

Comparative Data Table

Biological Activity

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride (also known as C14H30ClN2O) is a quaternary ammonium compound notable for its significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a long hydrophobic tetradecyl chain and a hydrophilic hydroxyethyl group. Its molecular formula is C18H40ClNO, with a molecular weight of approximately 321.97 g/mol. The compound's amphiphilic nature allows it to interact effectively with lipid membranes, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H40ClNO |

| Molecular Weight | 321.97 g/mol |

| Structure | Quaternary ammonium compound with long hydrophobic chain |

| Solubility | Soluble in water |

The primary mechanism through which this compound exerts its antimicrobial effects involves the disruption of microbial cell membranes. This leads to cell lysis and death, making it effective against various bacteria and fungi. The compound's surfactant properties enhance its ability to penetrate lipid bilayers, increasing membrane permeability and facilitating the uptake of co-administered drugs.

Key Mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial membranes, causing physical rupture.

- Cell Lysis : Disruption of membrane integrity results in the loss of cellular homeostasis and ultimately cell death.

- Enhanced Drug Delivery : By modulating membrane permeability, it can improve the efficacy of certain therapeutic agents.

Biological Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens.

| Pathogen Type | Efficacy |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

Case Studies

- Antimicrobial Studies : Research indicates that this compound is effective against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests have shown that it can significantly reduce the viability of these microorganisms at low concentrations.

- Membrane Interaction Studies : A study demonstrated that this compound enhances the permeability of model lipid membranes, suggesting potential applications in drug delivery systems where increased absorption is desired.

Applications

Due to its biological activity, this compound is utilized in various fields:

- Pharmaceuticals : As an antimicrobial agent in disinfectants and preservatives.

- Cosmetics : Used as a surfactant in formulations due to its emulsifying properties.

- Agriculture : Potential applications in formulations aimed at controlling microbial pathogens affecting crops.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via quaternization of tertiary amines with alkyl halides. For example, reacting dimethyltetradecylamine with 2-chloroethanol under reflux in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours . Purification involves recrystallization from ethanol/acetone mixtures or column chromatography (silica gel, chloroform/methanol eluent). Purity is validated using ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for hydroxyethyl protons) and HPLC-MS (ESI+ mode for molecular ion detection). Impurities like unreacted amine or alkyl halide by-products require monitoring via TLC (Rf = 0.3–0.5 in CHCl₃:MeOH 9:1) .

Q. How do structural variations (e.g., alkyl chain length) impact the compound’s physicochemical properties?

- Methodological Answer : Systematic studies comparing C12–C16 alkyl chains (including the C14 chain in the target compound) reveal that longer chains increase hydrophobicity, raising the critical micelle concentration (CMC) from 0.5 mM (C12) to 0.2 mM (C16). Techniques include surface tension measurements (Du Noüy ring method) and fluorescence spectroscopy (pyrene probe). Chain length also affects thermal stability: TGA shows decomposition temperatures ranging from 180°C (C12) to 210°C (C16) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for this compound?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values (e.g., 8–64 µg/mL against S. aureus) often stem from variations in bacterial strain susceptibility or assay conditions. Standardize testing using CLSI guidelines (e.g., broth microdilution in Mueller-Hinton agar) and control for compound aggregation via dynamic light scattering (DLS). Synergistic effects with antibiotics can be probed using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How can computational modeling elucidate the compound’s interaction with lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS/AMBER) model the insertion of the C14 alkyl chain into lipid bilayers (e.g., DPPC membranes). Parameters include lateral diffusion coefficients and membrane thickness changes. Experimental validation via neutron scattering (contrast-matched deuterated lipids) quantifies bilayer disruption. Key findings: The hydroxyethyl group enhances hydrogen bonding with phospholipid headgroups, stabilizing membrane penetration .

Q. What analytical methods differentiate isomeric by-products formed during synthesis?

- Methodological Answer : Isomers (e.g., regioisomers from incomplete quaternization) are resolved using HPLC with a chiral stationary phase (e.g., Crownpak CR-I column) or 2D NMR (HSQC/COSY). For example, NOESY correlations distinguish between N-methyl and hydroxyethyl group orientations. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragment patterns unique to each isomer .

Key Research Challenges

- Reproducibility : Batch-to-batch variability in alkyl chain length (C12–C14 mixtures) necessitates rigorous GC-MS analysis of precursor amines .

- Biological Activity : Conflicting cytotoxicity data (e.g., IC₅₀ = 10–50 µM in HeLa cells) may arise from differences in cell membrane composition. Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.